Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-
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Overview
Description
Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Coupling with Benzamide: The final step involves coupling the piperazine intermediate with benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-methoxy-: Similar structure but with a methoxy group instead of a hydroxyl group.
Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-2-hydroxy-: Similar structure but with the hydroxyl group in a different position.
Uniqueness
The presence of the hydroxyl group at the 3-position in Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy- imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. These properties can influence the compound’s solubility, reactivity, and biological activity, distinguishing it from its analogs.
Properties
CAS No. |
351459-64-8 |
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Molecular Formula |
C19H22ClN3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-hydroxybenzamide |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-4-6-17(7-5-16)23-12-10-22(11-13-23)9-8-21-19(25)15-2-1-3-18(24)14-15/h1-7,14,24H,8-13H2,(H,21,25) |
InChI Key |
CBAPYGHFSHLTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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